[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring with two fluorine atoms and a methanesulfonyl chloride group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopropyl derivative.
Fluorination: The cyclopropyl ring is subjected to fluorination to introduce the two fluorine atoms at the 2,2-positions.
Methanesulfonylation: The fluorinated cyclopropyl compound is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: [(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the sulfonyl group.
Substitution Products: Derivatives where the sulfonyl chloride group is replaced by other functional groups.
Scientific Research Applications
[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can then interact with biological targets, influencing various cellular processes.
Comparison with Similar Compounds
[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride is unique due to its specific structural features. Similar compounds include:
[(1R,3R)-2,2-Difluoro-3-ethylcyclopropyl]methanesulfonyl chloride
[(1R,3R)-2,2-Difluoro-3-propylcyclopropyl]methanesulfonyl chloride
[(1R,3R)-2,2-Difluoro-3-butylcyclopropyl]methanesulfonyl chloride
These compounds differ in the alkyl group attached to the cyclopropyl ring, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c1-3-4(5(3,7)8)2-11(6,9)10/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSFJSYQIWXQPT-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.